molecular formula C18H18ClNO6 B4200236 2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5-dimethoxybenzoic acid

2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5-dimethoxybenzoic acid

Cat. No.: B4200236
M. Wt: 379.8 g/mol
InChI Key: PDKUGNWWPLIKOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5-dimethoxybenzoic acid is an organic compound with the molecular formula C18H18ClNO6 It is characterized by the presence of a chlorophenoxy group, a propanoyl group, and a dimethoxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5-dimethoxybenzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3-chlorophenoxypropanoic acid: This can be achieved by reacting 3-chlorophenol with propanoic acid in the presence of a suitable catalyst.

    Formation of the amide bond: The 3-chlorophenoxypropanoic acid is then reacted with 4,5-dimethoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5-dimethoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5-dimethoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5-dimethoxybenzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5-dimethylbenzoic acid
  • 2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5-dihydroxybenzoic acid

Uniqueness

2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5-dimethoxybenzoic acid is unique due to the presence of both the chlorophenoxy and dimethoxybenzoic acid groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-[2-(3-chlorophenoxy)propanoylamino]-4,5-dimethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO6/c1-10(26-12-6-4-5-11(19)7-12)17(21)20-14-9-16(25-3)15(24-2)8-13(14)18(22)23/h4-10H,1-3H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKUGNWWPLIKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1C(=O)O)OC)OC)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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